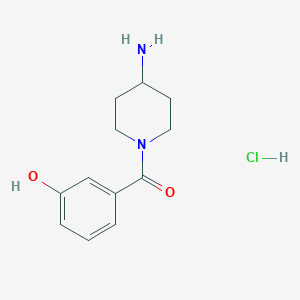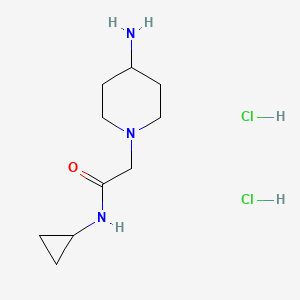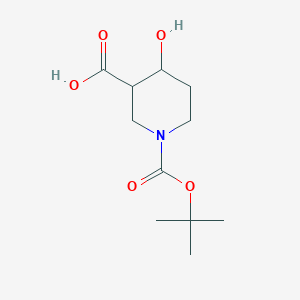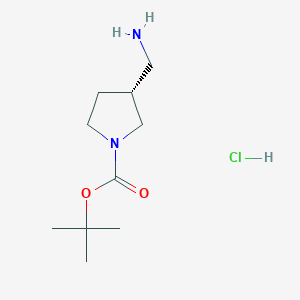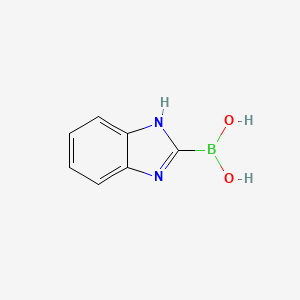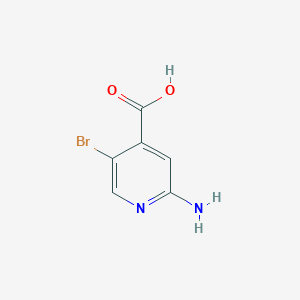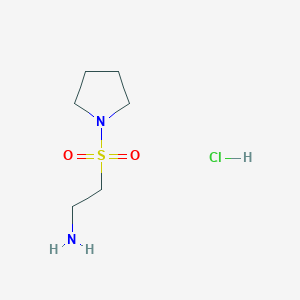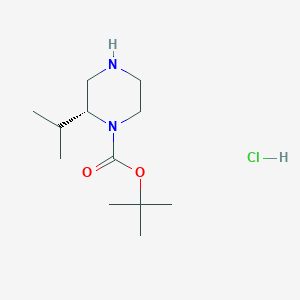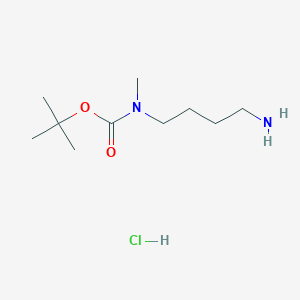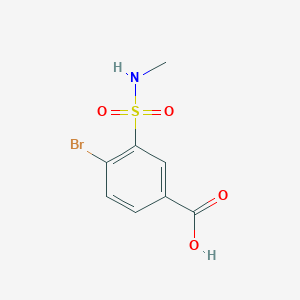
4-Bromo-3-(methylsulfamoyl)benzoic acid
Descripción general
Descripción
4-Bromo-3-(methylsulfamoyl)benzoic acid, or 4-Br-3-MSB, is an organic compound belonging to the family of benzoic acids. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. This article will provide an overview of 4-Br-3-MSB and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Aplicaciones Científicas De Investigación
Na+/H+ Antiporter Inhibitors
One study discusses the development of potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors. These compounds, including modifications at the 4-bromo-2-methylbenzoic acid, were investigated for their potential in treating acute myocardial infarction. Substituents at specific positions on the benzoic acid core were found crucial for the inhibitory potency, with some derivatives acting cardioprotectively by targeting the NHE-1 subtype more effectively than the NHE-2 isoform (Baumgarth, Beier, & Gericke, 1997).
Occupational Asthma and Sensitization
Another study identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a novel low molecular weight agent causing occupational asthma, rhinitis, and contact urticaria. This research underscores the importance of stringent exposure control measures to prevent related diseases, indicating a significant aspect of occupational health research involving this chemical (Suojalehto et al., 2017).
Carbonic Anhydrase Inhibition and Anticholinergic Activities
Research on bromophenol derivatives, including those synthesized from 4-Bromo-3-(methylsulfamoyl)benzoic acid, highlighted their potential in inhibiting important enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II isoenzymes. These findings suggest applications in designing more potent and selective inhibitors for these enzymes, beneficial for treating various diseases (Bayrak et al., 2019).
Electrooxidation to Drug Precursors
A study described the mild condition synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, a significant drug precursor, using electrooxidation. This process represents a safer alternative to traditional chemical methods, highlighting the utility of 4-Bromo-3-(methylsulfamoyl)benzoic acid in drug synthesis under mild and controlled conditions (Michman & Weiss, 1990).
Propiedades
IUPAC Name |
4-bromo-3-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBWHORECBJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
